4-(4-Phenoxyphenyl)piperidine hydrochloride
Overview
Description
4-(4-Phenoxyphenyl)piperidine hydrochloride is a chemical compound with the molecular formula C17H20ClNO It is a piperidine derivative, which means it contains a six-membered ring with one nitrogen atom
Mechanism of Action
Target of Action
Similar compounds such as 4-piperidino-piperidine have been found to interact with liver carboxylesterase 1 .
Mode of Action
It is likely that it interacts with its target in a manner similar to other piperidine derivatives .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as pH, temperature, and the presence of other molecules can affect the compound’s stability and its interactions with its target .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Phenoxyphenyl)piperidine hydrochloride typically involves the reaction of 4-phenoxyaniline with piperidine under specific conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature and pressure, are carefully controlled to optimize the yield and purity of the compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated equipment. The process is designed to be efficient and cost-effective, with stringent quality control measures in place to ensure the consistency and reliability of the final product.
Chemical Reactions Analysis
Types of Reactions
4-(4-Phenoxyphenyl)piperidine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products, depending on the oxidizing agent and reaction conditions.
Reduction: Reduction reactions can convert the compound into different derivatives with altered chemical properties.
Substitution: The compound can participate in substitution reactions, where one or more atoms in the molecule are replaced by other atoms or groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide. The reactions are typically carried out under acidic or basic conditions.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used. The reactions are usually performed in an inert atmosphere to prevent unwanted side reactions.
Substitution: Substitution reactions may involve reagents like halogens or alkylating agents. The conditions vary depending on the specific reaction and desired product.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxidized derivatives, while reduction can produce various reduced forms of the compound. Substitution reactions can result in a wide range of substituted derivatives with different functional groups.
Scientific Research Applications
4-(4-Phenoxyphenyl)piperidine hydrochloride has several scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules. It serves as a precursor for various chemical reactions and studies.
Biology: In biological research, the compound is used to study its effects on different biological systems. It may be used in assays to investigate its potential as a therapeutic agent.
Medicine: The compound is explored for its potential medicinal properties. Researchers study its effects on various diseases and conditions to determine its therapeutic potential.
Industry: In industrial applications, the compound may be used in the development of new materials or as an intermediate in the production of other chemicals.
Comparison with Similar Compounds
4-(4-Phenoxyphenyl)piperidine hydrochloride can be compared with other piperidine derivatives, such as:
4-(4-Fluorophenyl)piperidine hydrochloride: This compound has a similar structure but with a fluorine atom instead of a phenoxy group. It may exhibit different chemical and biological properties.
4-(4-Methylphenyl)piperidine hydrochloride:
4-(4-Chlorophenyl)piperidine hydrochloride: The presence of a chlorine atom can significantly alter the compound’s properties and its interactions with other molecules.
Properties
IUPAC Name |
4-(4-phenoxyphenyl)piperidine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19NO.ClH/c1-2-4-16(5-3-1)19-17-8-6-14(7-9-17)15-10-12-18-13-11-15;/h1-9,15,18H,10-13H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BIGMUKPPNOBNSV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1C2=CC=C(C=C2)OC3=CC=CC=C3.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20ClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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